1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

Catalog No.
S2832575
CAS No.
667891-24-9
M.F
C26H27ClN2O3
M. Wt
450.96
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazi...

CAS Number

667891-24-9

Product Name

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

IUPAC Name

(4-chlorophenyl)-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanone

Molecular Formula

C26H27ClN2O3

Molecular Weight

450.96

InChI

InChI=1S/C26H27ClN2O3/c27-22-10-6-20(7-11-22)26(31)21-8-12-25(13-9-21)32-19-24(30)18-28-14-16-29(17-15-28)23-4-2-1-3-5-23/h1-13,24,30H,14-19H2

InChI Key

JWAUOTHKVNOVOP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4

Solubility

not available

This compound is likely a synthetic organic molecule. The structure suggests it may belong to a class of compounds known as benzophenone-piperazine derivatives. These compounds are of interest in medicinal chemistry due to their potential biological activities [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central propan-2-ol chain with a hydroxyl group (OH) attached to the second carbon.
  • A chlorobenzoyl group (derived from chlorobenzoic acid) linked to one end of the propanol chain via an ester linkage (C-O-C). This group introduces a chlorine atom (Cl) and a carbonyl group (C=O).
  • A phenoxy group (derived from phenol) linked to the other end of the propanol chain via an ether linkage (C-O-C).
  • A phenylpiperazinyl group (derived from piperazine and a phenyl ring) attached to the third carbon of the propanol chain. This group introduces a six-membered nitrogen ring with two attached phenyl rings.

Chemical Reactions Analysis

  • Acylation: Reaction of a phenol with a chlorobenzoic acid derivative to form the ester linkage.
  • Etherification: Reaction of a phenol with an alcohol (propanol in this case) to form the ether linkage.
  • Alkylation: Reaction of a piperazine with a suitable alkylating agent to form the C-N bond with the propanol chain.

Physical And Chemical Properties Analysis

  • A solid or viscous liquid at room temperature due to the bulky groups.
  • Limited solubility in water due to the non-polar portions of the molecule.
  • Solubility in organic solvents like dichloromethane or dimethyl sulfoxide.
  • Antibacterial and antifungal properties [].
  • Antidepressant activity [].
  • Irritants to skin, eyes, and respiratory system.
  • Potentially harmful if ingested.

XLogP3

4.9

Dates

Modify: 2023-08-17

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